molecular formula C7H7NO2 B1590495 1-(5-Hydroxypyridin-2-yl)ethanone CAS No. 67310-56-9

1-(5-Hydroxypyridin-2-yl)ethanone

Cat. No.: B1590495
CAS No.: 67310-56-9
M. Wt: 137.14 g/mol
InChI Key: WESGRMTVUPBJHT-UHFFFAOYSA-N
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Description

1-(5-Hydroxypyridin-2-yl)ethanone is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, featuring a hydroxyl group at the 5-position and an ethanone group at the 2-position of the pyridine ring.

Mechanism of Action

Target of Action

1-(5-Hydroxypyridin-2-yl)ethanone is a member of the hydroxypyridinone (HOPO) family of chelators . These compounds have been gaining attention in the field of pharmaceutical drugs due to their high chelating efficacy and specificity with different metal ions . The primary targets of this compound are metal ions, particularly iron (III), towards which they exhibit a high binding affinity .

Mode of Action

This compound interacts with its targets, the metal ions, by forming stable complexes . This interaction results in the chelation of the metal ions, effectively reducing their availability for participation in harmful biochemical reactions .

Biochemical Pathways

The chelation of metal ions by this compound affects various biochemical pathways. By sequestering metal ions, the compound can prevent these ions from catalyzing the production of reactive oxygen species, thereby mitigating oxidative stress . This has downstream effects on cellular processes that are sensitive to oxidative damage .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability. The compound exhibits high gastrointestinal absorption and is BBB permeant . . These properties ensure that this compound can reach its targets effectively.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its chelating activity. By binding to metal ions, the compound can prevent these ions from participating in harmful reactions. This can protect cells from oxidative damage, potentially contributing to therapeutic effects in conditions characterized by excessive metal ion concentrations and oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of competing chelators or metal ions in the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can influence the stability of the compound and its complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Hydroxypyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone and Vinamidinium salt, which avoids the use of highly toxic reagents such as sodium cyanide and sodium azide . Another method involves the use of palladium on activated carbon as a catalyst in the presence of hydrogen, methanol, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

1-(5-Hydroxypyridin-2-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as a chelating agent for metal ions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Comparison with Similar Compounds

1-(5-Hydroxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a hydroxyl group and an ethanone group on the pyridine ring, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-(5-hydroxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)7-3-2-6(10)4-8-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESGRMTVUPBJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497251
Record name 1-(5-Hydroxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67310-56-9
Record name 1-(5-Hydroxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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